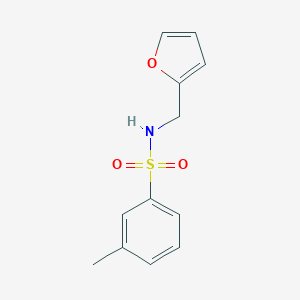
N-(2-furylmethyl)-3-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3-methylbenzenesulfonamide, also known as Furasemide, is a sulfonamide derivative that has been extensively studied for its potential uses in the field of medicine. It is a white crystalline powder that is soluble in water and has a molecular weight of 311.39 g/mol. Furasemide has been found to possess diuretic properties and has been used in the treatment of various conditions such as hypertension, congestive heart failure, and edema.
Wirkmechanismus
N-(2-furylmethyl)-3-methylbenzenesulfonamide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, which leads to increased excretion of water and electrolytes. This results in a decrease in blood volume and a reduction in edema. N-(2-furylmethyl)-3-methylbenzenesulfonamide also has been found to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-3-methylbenzenesulfonamide has been found to have several biochemical and physiological effects. It has been found to decrease blood pressure, increase urine output, and decrease edema. N-(2-furylmethyl)-3-methylbenzenesulfonamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, N-(2-furylmethyl)-3-methylbenzenesulfonamide has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections such as HIV.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-3-methylbenzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and has a high yield. Another advantage is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it has a short half-life and must be administered frequently. Another limitation is that it can cause electrolyte imbalances and dehydration.
Zukünftige Richtungen
There are several future directions for the study of N-(2-furylmethyl)-3-methylbenzenesulfonamide. One direction is the development of more potent and selective analogs with fewer side effects. Another direction is the study of N-(2-furylmethyl)-3-methylbenzenesulfonamide in combination with other drugs for the treatment of various conditions such as cancer and viral infections. Additionally, the use of N-(2-furylmethyl)-3-methylbenzenesulfonamide in the treatment of other conditions such as pulmonary edema and liver cirrhosis should be explored.
Synthesemethoden
The synthesis of N-(2-furylmethyl)-3-methylbenzenesulfonamide can be achieved through a multistep process that involves the reaction of furfural with methylamine to form N-(2-furylmethyl)methylamine. This intermediate is then reacted with p-toluenesulfonyl chloride to form N-(2-furylmethyl)-3-methylbenzenesulfonamide. The overall yield of this process is approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-3-methylbenzenesulfonamide has been extensively studied for its potential uses in the field of medicine. It has been found to possess diuretic properties and has been used in the treatment of various conditions such as hypertension, congestive heart failure, and edema. N-(2-furylmethyl)-3-methylbenzenesulfonamide has also been found to have anticancer properties and has been studied for its potential use in cancer treatment. Additionally, N-(2-furylmethyl)-3-methylbenzenesulfonamide has been found to have antiviral properties and has been studied for its potential use in the treatment of viral infections such as HIV.
Eigenschaften
Molekularformel |
C12H13NO3S |
|---|---|
Molekulargewicht |
251.3 g/mol |
IUPAC-Name |
N-(furan-2-ylmethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H13NO3S/c1-10-4-2-6-12(8-10)17(14,15)13-9-11-5-3-7-16-11/h2-8,13H,9H2,1H3 |
InChI-Schlüssel |
IJLLFPMRWXMOQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2 |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(benzyloxy)benzyl]-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B263728.png)
![2-({3-[(2-Fluorobenzyl)oxy]benzyl}amino)-2-methylpropan-1-ol](/img/structure/B263731.png)





![Ethyl 3-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B263741.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B263743.png)

![3-[(4-Ethyl-1-piperazinyl)carbonyl]phenyl methyl ether](/img/structure/B263748.png)

![2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B263751.png)